molecular formula C8H9Cl2NO B7980630 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B7980630
M. Wt: 206.07 g/mol
InChI Key: JUYFTHSMONRLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound belonging to the class of oxazines, which are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring structure. This compound is characterized by its molecular formula C8H8O1N1Cl1 and a molecular weight of 169.61 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common synthetic route is the reaction of 6-chloro-2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and using a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors or receptor ligands.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as 6-chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and other oxazine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 6-chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

  • Other oxazine derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYFTHSMONRLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.